TICARCILLIN DISODIUM

描述

Historical Context of Discovery and Early Research Availability

The development of Ticarcillin (B1683155) represents a significant step in the evolution of semi-synthetic penicillins, emerging from research efforts to expand the activity of earlier antibiotics against challenging Gram-negative pathogens. Following the groundbreaking discovery of penicillin by Alexander Fleming in 1928 and the subsequent isolation of its nucleus, 6-aminopenicillanic acid, scientists were empowered to create a host of semi-synthetic variants with tailored properties. wikipedia.orgwikipedia.orgnih.gov This line of research led to the creation of ampicillin (B1664943) in 1961 and later, the first carboxypenicillin, carbenicillin (B1668345), in 1967. wikipedia.orgwikipedia.orgwikipedia.org

Carbenicillin was notable for its activity against Pseudomonas aeruginosa, an opportunistic pathogen, but its clinical utility was hampered by low potency and susceptibility to bacterial beta-lactamase enzymes. wikipedia.orgtaylorandfrancis.com This created the impetus for researchers at Beecham Research Laboratories to develop a more potent alternative. nih.govwikipedia.org Their work culminated in the synthesis of Ticarcillin, for which a patent was filed in 1964. wikipedia.org Ticarcillin was specifically engineered as a derivative of carbenicillin, demonstrating a two- to four-fold greater in vitro activity against P. aeruginosa. taylorandfrancis.com

Ticarcillin became commercially available in 1975 under the trade name Ticar. wikipedia.orgwikipedia.org Its introduction provided researchers and clinicians with a more effective tool against infections caused by P. aeruginosa and other Gram-negative bacteria like Proteus vulgaris. wikipedia.orgla.gov Early research focused on its enhanced spectrum and potency compared to its predecessor. taylorandfrancis.comla.gov In molecular biology laboratories, Ticarcillin also found a niche use as a selection agent, serving as a more stable alternative to ampicillin for preventing the growth of satellite colonies in culture media and for eliminating Agrobacterium in plant science applications. wikipedia.orgwikidoc.org The combination of Ticarcillin with the β-lactamase inhibitor clavulanic acid was later introduced to counter rising bacterial resistance, further extending its research and clinical applicability. wikipedia.orgnih.gov

| Key Historical Milestones | Year |

| Discovery of Penicillin | 1928 wikipedia.org |

| Development of Carbenicillin | 1967 wikipedia.org |

| Synthesis of Ticarcillin | c. 1964 wikipedia.org |

| Commercial Availability of Ticarcillin | 1975 wikipedia.org |

| Introduction of Ticarcillin/Clavulanic Acid | c. 1981-1986 nih.govpharmainfonepal.com |

Classification within Beta-Lactam Antibiotics: The Carboxypenicillin Family

Ticarcillin Disodium (B8443419) is classified within the broad group of beta-lactam (β-lactam) antibiotics. wikipedia.orgdrugbank.com This superfamily of antibacterial agents is characterized by the presence of a core β-lactam ring, a four-membered cyclic amide, which is crucial for their mechanism of action. wikipedia.orgwikidoc.org These antibiotics function by inhibiting the synthesis of the peptidoglycan layer that forms the bacterial cell wall, leading to cell lysis and death. mims.commims.com

Within the β-lactam class, Ticarcillin belongs to the penicillin subgroup. news-medical.netnih.gov The penicillins are further categorized based on their spectrum of activity. Ticarcillin is a member of the extended-spectrum penicillins, a group developed to provide more robust coverage against Gram-negative bacteria than natural penicillins. taylorandfrancis.comnih.govnih.gov

Specifically, Ticarcillin is a prominent member of the carboxypenicillin family. wikipedia.orgla.govnews-medical.net This sub-class, which also includes carbenicillin, was developed by adding a carboxyl group to the side chain of the penicillin structure. taylorandfrancis.comla.gov This chemical modification enhances the molecule's ability to penetrate the outer membrane of Gram-negative bacteria and increases its activity against organisms such as Pseudomonas aeruginosa and certain species of Enterobacter and Proteus. la.govnews-medical.net Ticarcillin itself is a structural analogue of carbenicillin, modified to achieve greater potency. taylorandfrancis.com

| Classification Hierarchy of Ticarcillin |

| Superclass: Beta-Lactam Antibiotics wikipedia.org |

| Class: Penicillins news-medical.net |

| Sub-Class: Extended-Spectrum Penicillins nih.gov |

| Family: Carboxypenicillins la.gov |

| Compound: Ticarcillin wikipedia.org |

| Physicochemical Properties of Ticarcillin | |

| Chemical Formula | C15H16N2O6S2 wikipedia.org |

| Molar Mass | 384.42 g·mol−1 wikipedia.org |

| Appearance | White or pale-yellow powder wikipedia.orgwikidoc.org |

| Solubility | Highly soluble in water wikipedia.orgwikidoc.org |

| Core Structure | 6-aminopenicillanic acid with a 6β-[(2R)-2-carboxy-2-thiophen-3-ylacetyl]amino side-group nih.govnih.gov |

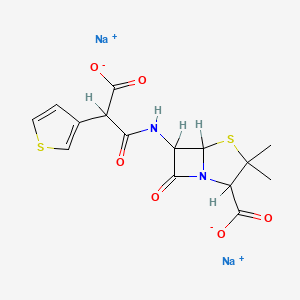

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

disodium;6-[(2-carboxylato-2-thiophen-3-ylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O6S2.2Na/c1-15(2)9(14(22)23)17-11(19)8(12(17)25-15)16-10(18)7(13(20)21)6-3-4-24-5-6;;/h3-5,7-9,12H,1-2H3,(H,16,18)(H,20,21)(H,22,23);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBBCUBMBMZNEME-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CSC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2Na2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4697-14-7 | |

| Record name | (2S,5R,6R)-6-[[(2R)-Carboxy-3-thienylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid disodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Studies of Antimicrobial Action

Inhibition of Bacterial Cell Wall Biosynthesis

The fundamental antimicrobial activity of ticarcillin (B1683155) disodium (B8443419) lies in its ability to inhibit the biosynthesis of the bacterial cell wall. drugbank.compatsnap.compatsnap.comdrugs.com The integrity of this outer layer is essential for bacterial survival, providing structural support and protection from the external environment. patsnap.com Ticarcillin's action disrupts the formation of peptidoglycan, a key component of the cell wall. drugbank.comwikipedia.orgbiosynth.com

Targeting Peptidoglycan Transpeptidases

Ticarcillin specifically targets and inhibits peptidoglycan transpeptidases. patsnap.comduchefa-biochemie.com These enzymes are crucial for the final steps of peptidoglycan synthesis, where they catalyze the formation of peptide cross-links between adjacent glycan chains. patsnap.comwikipedia.org By blocking these enzymes, ticarcillin effectively halts the construction of a stable and functional cell wall. wikipedia.org

Penicillin-Binding Protein (PBP) Interactions and Acylation

The molecular basis of this inhibition involves the interaction of ticarcillin with penicillin-binding proteins (PBPs). patsnap.compatsnap.comglowm.comdrugs.comsketchy.com PBPs are a group of bacterial enzymes, including transpeptidases, that are essential for the synthesis and remodeling of the cell wall. patsnap.compatsnap.com Ticarcillin, containing a characteristic β-lactam ring, binds to the active site of these PBPs and acylates them. patsnap.comwikipedia.org This acylation is an irreversible reaction that inactivates the enzyme, preventing it from carrying out its function in cell wall synthesis. patsnap.com

Disruption of Peptidoglycan Cross-linking Leading to Cell Lysis

The inactivation of PBPs by ticarcillin directly prevents the cross-linking of the peptidoglycan chains. drugbank.compatsnap.comwikipedia.orgduchefa-biochemie.com This disruption results in a structurally weakened cell wall that can no longer withstand the internal osmotic pressure of the bacterial cell. patsnap.comwikipedia.org Consequently, the cell swells and ruptures, a process known as cell lysis, leading to bacterial death. drugbank.compatsnap.comwikipedia.orgpatsnap.com

Bactericidal Efficacy against Specific Microorganisms in Research Models

Ticarcillin has demonstrated bactericidal activity against a range of bacteria, particularly Gram-negative organisms. drugbank.compatsnap.compatsnap.com Its effectiveness is often studied in various research models to determine its spectrum of activity and potency against specific pathogens.

Gram-Negative Bacterial Targets (e.g., Pseudomonas aeruginosa, Haemophilus influenzae, Enterobacteriaceae)

Research has consistently shown ticarcillin's efficacy against several clinically significant Gram-negative bacteria. patsnap.compatsnap.comla.gov It is particularly noted for its activity against Pseudomonas aeruginosa. patsnap.comla.govla.govmicrobiologyresearch.orgscite.ai Studies have also demonstrated its effectiveness against Haemophilus influenzae and various members of the Enterobacteriaceae family, which includes bacteria like Escherichia coli and Klebsiella pneumoniae. glowm.comdrugs.comla.govscite.ai The combination of ticarcillin with a β-lactamase inhibitor, such as clavulanic acid, can broaden its spectrum to include β-lactamase-producing strains of these organisms. glowm.comla.gov

Mechanisms of Antimicrobial Resistance and Mitigation Strategies in Research

Beta-Lactamase-Mediated Degradation Pathways

The most prevalent mechanism of resistance to beta-lactam antibiotics, including ticarcillin (B1683155), is the production of beta-lactamase enzymes. nih.govla.gov These enzymes hydrolyze the amide bond in the beta-lactam ring, rendering the antibiotic inactive. wikipedia.orgfda.gov

A significant factor in the spread of antibiotic resistance is the location of beta-lactamase genes on plasmids. nih.gov These extrachromosomal DNA elements can be transferred between bacteria, facilitating the rapid dissemination of resistance. nih.govasm.org Several types of plasmid-encoded beta-lactamases that confer resistance to ticarcillin have been identified:

TEM-1, TEM-2, and SHV-1: These are among the most common plasmid-mediated beta-lactamases found in Gram-negative bacteria. mcmaster.ca They are capable of hydrolyzing penicillins like ticarcillin. asm.org For instance, up to 90% of ampicillin (B1664943) resistance in E. coli is attributed to the TEM-1 enzyme. mcmaster.ca

OXA-type beta-lactamases: These enzymes are known for their ability to hydrolyze oxacillin (B1211168) and related penicillins. oup.com Some OXA enzymes, such as OXA-10, have been implicated in high-level resistance to ticarcillin in organisms like Pseudomonas aeruginosa. nih.gov

Extended-Spectrum Beta-Lactamases (ESBLs): Arising from mutations in genes for older beta-lactamases like TEM and SHV, ESBLs can inactivate a broader range of beta-lactam antibiotics. nih.govnih.gov While their primary targets are often cephalosporins, they also contribute to ticarcillin resistance.

AmpC Beta-Lactamases: Though typically located on the chromosome, AmpC enzymes can also be encoded on plasmids. nih.gov They provide resistance to a wide array of beta-lactams, including ticarcillin, and are notably not inhibited by early-generation beta-lactamase inhibitors like clavulanic acid. nih.govjscimedcentral.com

Interactive Table: Examples of Plasmid-Encoded Beta-Lactamases Conferring Ticarcillin Resistance

| Beta-Lactamase Type | Conferring Gene Examples | Common Bacterial Hosts | Impact on Ticarcillin |

| TEM | blaTEM-1, blaTEM-2 | Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa | Hydrolyzes ticarcillin, leading to resistance. asm.orgmcmaster.ca |

| SHV | blaSHV-1 | Klebsiella pneumoniae, Escherichia coli | Contributes to ticarcillin resistance. asm.org |

| OXA | blaOXA-10 | Pseudomonas aeruginosa | Confers high-level resistance to ticarcillin. nih.gov |

| AmpC | Plasmid-mediated ampC | Klebsiella pneumoniae, Escherichia coli, Salmonella spp. | Provides broad-spectrum resistance, including to ticarcillin. nih.gov |

Beta-lactamases are categorized into four molecular classes (A, B, C, and D) based on their amino acid sequences. jscimedcentral.comnih.gov Their susceptibility to inhibitors varies significantly across these classes.

Class A: This class includes the common TEM and SHV enzymes. jscimedcentral.com Many Class A beta-lactamases are susceptible to inhibition by clavulanic acid, which protects ticarcillin from degradation. jscimedcentral.comtoku-e.com However, some variants, known as inhibitor-resistant TEMs (IRTs), have emerged that are resistant to clavulanic acid. mcmaster.ca

Class B: These are metallo-beta-lactamases that require zinc ions for activity. jscimedcentral.comnih.gov They have a broad substrate profile that includes carbapenems and are not inhibited by serine beta-lactamase inhibitors like clavulanic acid. jscimedcentral.commedintensiva.org

Class C: This class consists of the AmpC cephalosporinases. jscimedcentral.com A key characteristic of Class C enzymes is their resistance to inhibition by clavulanic acid. nih.govwikipedia.org This makes infections with bacteria producing AmpC beta-lactamases particularly challenging to treat with ticarcillin/clavulanate combinations.

Class D: Known as oxacillinases (OXA), these enzymes can hydrolyze ticarcillin. nih.gov Their susceptibility to clavulanic acid is variable. mdpi.com For example, some OXA-type enzymes are inhibited, while others are not. oup.commdpi.com

Interactive Table: Inhibition Profiles of Beta-Lactamase Classes Against Ticarcillin and Inhibitors

| Ambler Class | Functional Group | Representative Enzymes | Substrate Profile Includes Ticarcillin? | Inhibited by Clavulanic Acid? |

| A | 2b, 2be | TEM, SHV, CTX-M | Yes | Generally, yes (exceptions exist). jscimedcentral.comtoku-e.com |

| B | 3 | NDM, VIM, IMP | Yes | No. jscimedcentral.commedintensiva.org |

| C | 1 | AmpC | Yes | No. nih.govwikipedia.org |

| D | 2d | OXA | Yes | Variable. oup.commdpi.com |

Non-Beta-Lactamase Resistance Mechanisms

Besides enzymatic degradation, bacteria have evolved other strategies to resist the effects of ticarcillin. la.gov

Ticarcillin exerts its bactericidal effect by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis. patsnap.comhres.ca A reduction in the affinity of these PBPs for ticarcillin can lead to resistance. la.govwikipedia.org This mechanism is particularly well-documented in methicillin-resistant Staphylococcus aureus (MRSA), which produces a modified PBP (PBP2a) with low affinity for most beta-lactam antibiotics. nih.govoup.com While more common in Gram-positive bacteria, alterations in PBPs can also contribute to resistance in Gram-negative organisms like Pseudomonas aeruginosa. plos.org For example, research has shown a correlation between the binding affinity of beta-lactams to PBP 2a and their in vivo activity against resistant strains. nih.gov

Reduced accumulation of ticarcillin at its target site is another significant resistance mechanism, achieved through decreased permeability of the bacterial outer membrane or active removal of the antibiotic by efflux pumps. la.govla.gov

Efflux Pumps: These are transport proteins that actively pump antibiotics out of the bacterial cell. mdpi.comnih.gov Several families of efflux pumps, such as the Resistance-Nodulation-Division (RND) superfamily, are clinically significant in Gram-negative bacteria. asm.org Overexpression of efflux pumps like AcrAB-TolC in E. coli and MexAB-OprM in P. aeruginosa can contribute to resistance against a wide range of antibiotics, including ticarcillin. nih.govoup.com

Synergistic Research with Beta-Lactamase Inhibitors

To counteract beta-lactamase-mediated resistance, ticarcillin is often combined with a beta-lactamase inhibitor. la.govmdpi.com The most common partner for ticarcillin is clavulanic acid. la.govscielo.br

Clavulanic acid is a beta-lactam that irreversibly binds to and inactivates many types of beta-lactamases, particularly the Class A enzymes. toku-e.commdpi.com This protects ticarcillin from being destroyed, allowing it to reach its PBP targets. fda.govhres.ca The combination, known as ticarcillin/clavulanate, significantly expands the spectrum of activity against many beta-lactamase-producing bacteria. la.govnih.gov

Research has demonstrated the synergistic effect of this combination against a variety of pathogens. For example, in a study of 79 ticarcillin-resistant Enterobacteriaceae, the combination of ticarcillin and clavulanate showed synergy against 90% of the strains. nih.gov Another study found that all 14 tested isolates of Staphylococcus aureus were susceptible to ticarcillin combined with clavulanic acid, while only two were susceptible to ticarcillin alone. nih.gov However, this synergistic approach is not effective against bacteria that produce beta-lactamases not inhibited by clavulanic acid (e.g., Class C AmpC and Class B metallo-beta-lactamases) or those that utilize non-beta-lactamase resistance mechanisms. oup.comla.gov

Clavulanate Potassium as a Mechanism-Based (Suicide) Inhibitor

Clavulanate potassium, the potassium salt of clavulanic acid, is a potent mechanism-based inhibitor of a wide range of bacterial β-lactamase enzymes. nih.govagscientific.comfda.gov Although it possesses only weak intrinsic antibacterial activity on its own, its power lies in its ability to protect β-lactam antibiotics from degradation. nih.govebi.ac.uk

The inhibitory action of clavulanic acid is classified as "suicide inhibition" because it irreversibly binds to and inactivates the β-lactamase enzyme. agscientific.comusbio.netwikipedia.org The process involves several steps:

Structural Similarity: Clavulanic acid is structurally related to penicillin and contains a β-lactam ring, which allows it to be recognized by and bind to the active site of the β-lactamase enzyme. fda.govnih.gov

Covalent Bonding: Once in the active site, the clavulanic acid molecule covalently bonds to a critical serine residue within the enzyme. agscientific.comwikipedia.org

Irreversible Inactivation: This binding event triggers a chemical rearrangement of the clavulanic acid molecule. The restructured molecule forms a highly reactive species that attacks another amino acid within the active site, creating a stable, covalent bond that permanently inactivates the enzyme. wikipedia.org

By sacrificing itself to permanently disable the β-lactamase enzyme, clavulanic acid allows the partner antibiotic, in this case ticarcillin, to remain intact and exert its bactericidal effect. nih.govwikipedia.org

Research on Co-Formulation (e.g., Ticarcillin Disodium (B8443419)/Clavulanate Potassium) and Enhanced Efficacy against Resistant Strains

The co-formulation of ticarcillin disodium and clavulanate potassium protects ticarcillin from degradation by β-lactamase enzymes, thereby extending its antibacterial spectrum to include many bacteria that are normally resistant to ticarcillin alone. fda.govhres.ca This synergistic relationship has been demonstrated in numerous in vitro and in vivo studies. nih.gov

The presence of clavulanic acid significantly enhances the activity of ticarcillin against a wide array of β-lactamase-producing bacteria. nih.gov Research has shown this enhanced efficacy against ticarcillin-resistant strains of:

Escherichia coli nih.gov

Klebsiella pneumoniae la.govnih.gov

Proteus mirabilis nih.gov

Staphylococcus aureus nih.gov

Haemophilus influenzae la.govnih.gov

Bacteroides fragilis nih.gov

In vitro studies measuring the Minimum Inhibitory Concentration (MIC) provide quantitative evidence of this enhanced activity. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism. For β-lactamase-producing strains, the MIC of ticarcillin is significantly lower when combined with clavulanate. nih.gov

One study involving 320 non-Bacteroides fragilis group isolates and 129 fusobacteria found that for β-lactamase-positive strains, the addition of clavulanate reduced the MIC90 (the concentration required to inhibit 90% of isolates) of ticarcillin from 64 µg/mL to just 2 µg/mL. nih.gov Furthermore, while only 45.9% of these resistant strains were susceptible to amoxicillin (B794) alone, adding clavulanate increased this susceptibility to 90.4%. nih.gov For ticarcillin, susceptibility increased from 93.4% to 100% with the addition of the inhibitor against these specific strains. nih.gov

Experimental infection models in mice have also confirmed the in vivo efficacy of the combination. The co-administration of ticarcillin and clavulanate potassium demonstrated pronounced bactericidal activity and protection against infections caused by β-lactamase-producing bacteria. nih.gov

Table 1: Research Findings on Ticarcillin/Clavulanate Efficacy

| Bacterial Group | Resistance Mechanism | Ticarcillin MIC90 (alone) | Ticarcillin/Clavulanate MIC90 | Key Finding | Reference |

|---|---|---|---|---|---|

| β-lactamase-positive Bacteroides spp. and Fusobacterium spp. | β-lactamase Production | 64 µg/mL | 2 µg/mL | The addition of clavulanate dramatically reduced the concentration of ticarcillin needed to inhibit bacterial growth, restoring its effectiveness. | nih.gov |

| Ticarcillin-resistant E. coli, K. pneumoniae, P. mirabilis, B. fragilis | β-lactamase Production | Data not specified | Data not specified | The combination showed significant enhancement of ticarcillin's activity against a wide range of resistant bacteria in vitro. | nih.gov |

| β-lactamase-producing H. influenzae, S. aureus | β-lactamase Production | Data not specified | Data not specified | Previously resistant β-lactamase-producing isolates became susceptible to the ticarcillin/clavulanate combination. | nih.gov |

Chemical Synthesis and Structural Research

Historical Synthesis Routes and Methodological Advancements

The synthesis of ticarcillin (B1683155) has evolved to optimize yield and purity. Early methods focused on the acylation of 6-aminopenicillanic acid (6-APA) with a derivative of 3-thienylmalonic acid. One of the initial syntheses involved preparing the monobenzyl ester of 3-thienylmalonic acid, converting it to the acid chloride with thionyl chloride, and subsequently condensing it with 6-APA. wikipedia.org The final step to yield ticarcillin was the removal of the benzyl (B1604629) protecting group via hydrogenolysis. wikipedia.org

Later advancements sought milder reaction conditions to prevent the degradation of the sensitive β-lactam ring and to avoid the decarboxylation of the thienylmalonic acid derivative. researchgate.netacs.org These include the use of mixed anhydrides, such as forming a mixed anhydride (B1165640) from 3-thiophene malonic acid and pivaloyl chloride, which then reacts with silylated 6-APA. vulcanchem.com Another approach involves the use of Meldrum's acid derivatives to facilitate the coupling in a two-step process. researchgate.net

Synthetic Pathways Utilizing Key Precursors (e.g., 6-Aminopenicillanic Acid, 3-Thiophene Propanedioic Acid)

The core of ticarcillin's synthesis is the amide bond formation between the 6-amino group of 6-aminopenicillanic acid (6-APA) and the carboxyl group of a 3-thienylmalonic acid derivative.

A common modern synthetic pathway can be summarized as follows:

Activation of 3-Thienylmalonic Acid: 3-Thienylmalonic acid (also known as 3-thiophene propanedioic acid) is activated to facilitate the subsequent coupling reaction. researchgate.netvulcanchem.com This can be achieved by converting it into a more reactive species. One method involves creating a mixed anhydride by reacting 3-thiophene malonic acid with pivaloyl chloride in the presence of a base like triethylamine. vulcanchem.com

Protection of 6-APA: The 6-aminopenicillanic acid (6-APA) is often protected to prevent side reactions. Silylation, using reagents like N,O-bis(trimethylsilyl)acetamide, is a common technique to protect the carboxyl group and increase solubility in organic solvents. vulcanchem.com

Coupling Reaction: The activated 3-thienylmalonic acid derivative is then reacted with the protected 6-APA. vulcanchem.com This condensation step forms the crucial amide linkage. The reaction is typically carried out at low temperatures to maintain the integrity of the β-lactam ring. vulcanchem.com

Deprotection and Salt Formation: Following the coupling, any protecting groups are removed. In the case of a silyl (B83357) ester, this is typically achieved by hydrolysis. The resulting ticarcillin acid is then converted to its disodium (B8443419) salt by reacting it with a sodium source, such as sodium iso-octoate, to improve its stability and solubility for pharmaceutical use. vulcanchem.com

Impurity Profiling and Characterization in Synthetic Research

Ensuring the purity of ticarcillin is critical for its safety and efficacy. Impurity profiling involves the identification and quantification of various impurities that can arise during synthesis and storage. veeprho.com

Impurities in ticarcillin can be categorized as related substances from synthesis, degradation products, and residual solvents. veeprho.com

By-products from Synthesis: These are substances formed concurrently with ticarcillin during the chemical reactions. An example is Ticarcillin EP Impurity C, which is 3-Thiophenemalonic acid, a starting material. veeprho.comsigmaaldrich.com High-performance liquid chromatography (HPLC) is a primary technique used to detect and quantify these impurities. magtechjournal.com

Degradation Products: Ticarcillin is susceptible to degradation, particularly through hydrolysis of the β-lactam ring, when exposed to moisture, heat, or certain pH conditions. veeprho.comsigmaaldrich.com A notable degradation product is thiophene-3-acetic acid (TAA), which can form over time. nih.govfrontiersin.org Studies have also identified other potential breakdown products, such as 6-aminopenicillanic acid (6-APA). frontiersin.org The stability of ticarcillin can be affected by other compounds; for instance, its degradation is accelerated in the presence of vancomycin (B549263) at room temperature. researchgate.net

Below is a table of some identified impurities:

| Impurity Name | CAS Number | Type |

|---|---|---|

| Ticarcillin EP Impurity A | 36041-93-7 | Related Substance |

| Ticarcillin EP Impurity B | 6964-21-2 | Related Substance |

| Ticarcillin EP Impurity C (3-Thiophenemalonic acid) | 21080-92-2 | Starting Material/By-product |

| Thiophene-3-acetic acid | Not Available | Degradation Product |

| 6-Aminopenicillanic acid | Not Available | Degradation Product |

Stereochemistry is fundamental to the biological activity of ticarcillin. The molecule possesses multiple chiral centers, and only the correct stereoisomer exhibits the desired antibiotic effect.

Chiral Centers and Absolute Configuration: Ticarcillin has three chiral centers in its penam (B1241934) nucleus, with the absolute configuration being (2S, 5R, 6R). The side chain attached at the C6 position also has a chiral carbon, and the (R)-configuration at this position (designated C2') is crucial for effective binding to penicillin-binding proteins (PBPs). Epimerization at the C6 position results in a loss of affinity for PBPs.

Isomer Analysis: The different stereoisomers, such as the R and S isomers of the side chain, can be separated and quantified using advanced analytical techniques like ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). researchgate.net Pharmacokinetic studies have shown that the R and S isomers of ticarcillin can have different elimination rates in the body. researchgate.net The designation of R (from the Latin rectus for right) and S (from the Latin sinister for left) describes the three-dimensional arrangement of atoms at a chiral center. nih.gov

Structure-Activity Relationship (SAR) Studies of Ticarcillin Derivatives and Analogs

Structure-activity relationship (SAR) studies explore how modifications to a molecule's chemical structure affect its biological activity. wikipedia.org For ticarcillin and other β-lactam antibiotics, these studies are crucial for understanding their mechanism of action, overcoming bacterial resistance, and designing new, more effective drugs. researchgate.netresearchgate.net

The α-Carboxy Group: The key feature of carboxypenicillins like ticarcillin is the α-carboxy group on the acyl side chain. This group is critical for its enhanced activity against Gram-negative bacteria, particularly Pseudomonas aeruginosa. The increased polarity afforded by the carboxyl group is thought to improve the molecule's ability to penetrate the outer membrane of Gram-negative bacteria. researchgate.net

The Thiophene (B33073) Ring: The 3-thiophene ring in ticarcillin's side chain is a bioisosteric replacement for the phenyl group found in carbenicillin (B1668345). This substitution results in ticarcillin being two to four times more potent against Pseudomonas aeruginosa than carbenicillin. vulcanchem.com

The Penam Nucleus: The core bicyclic system (4-thia-1-azabicyclo[3.2.0]heptane-7-one) is essential for activity. The strained β-lactam ring within this structure mimics the D-Ala-D-Ala peptide linkage that is the substrate for penicillin-binding proteins (PBPs), allowing the antibiotic to acylate and inactivate these enzymes, thereby inhibiting bacterial cell wall synthesis. fda.govnih.gov

Derivatives and Analogs: SAR studies have guided the development of derivatives. For example, combining ticarcillin with a β-lactamase inhibitor like clavulanic acid protects the β-lactam ring from enzymatic degradation, broadening its spectrum of activity. frontiersin.org The development of other β-lactam classes, such as carbapenems and monobactams, also stems from extensive SAR studies originating from the initial penicillin structure. researchgate.net

Analytical Methodologies in Ticarcillin Disodium Research

Chromatographic Techniques for Quantitative Analysis

Chromatography, particularly liquid chromatography, stands as the cornerstone for the quantitative analysis of Ticarcillin (B1683155) Disodium (B8443419). Its application ranges from quality control in pharmaceutical formulations to complex pharmacokinetic studies.

High-Performance Liquid Chromatography (HPLC) Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary method for assaying Ticarcillin Disodium formulations. The development and validation of HPLC methods ensure accuracy, precision, and specificity for the quantification of ticarcillin, often in the presence of other compounds like clavulanic acid. The United States Pharmacopeia (USP) outlines a standard method that specifies a column packed with L1 material (C18), a mobile phase using a pH 6.4 sodium phosphate (B84403) buffer, and UV detection at 220 nm. Method validation involves evaluating parameters such as specificity, linearity, accuracy, and precision to ensure the method is suitable for its intended purpose. researchgate.net

For instance, one validated HPLC method for the simultaneous determination of ticarcillin and clavulanic acid utilized a beta-cyclodextrin (B164692) column with a mobile phase of methanol (B129727) and ammonium (B1175870) acetate (B1210297) buffer (pH 6.0). researchgate.net The calibration curves for this method demonstrated good linearity within specific concentration ranges. researchgate.net Another approach for analyzing ticarcillin in serum and urine involved a C-18 bonded reversed-phase column with a mobile phase of acetonitrile (B52724) and aqueous sodium biphosphate at a low pH. researchgate.net

Table 1: Examples of HPLC Method Parameters for Ticarcillin Analysis

| Parameter | Method 1 (USP Standard for Formulations) | Method 2 (Simultaneous with Clavulanate) researchgate.net |

|---|---|---|

| Column | 4 mm × 30 cm, L1 packing (3–10 µm) | Cyclobond I (250 x 4.6 mm, 5 µm) |

| Mobile Phase | pH 6.4 Sodium Phosphate Buffer | Methanol-16 mM pH 6.0 Ammonium Acetate Buffer (50:50, v/v) |

| Flow Rate | Not Specified | 0.8 mL/min |

| Detection | UV at 220 nm | 220 nm |

| Linearity Range | Not Specified | 2-200 µg/mL |

Ultra-High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS/MS) Applications

For more sensitive and specific quantification, especially in biological matrices like plasma, Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-ESI-MS/MS) is the method of choice. This technique has been successfully developed and validated for the pharmacokinetic analysis of this compound. nih.govresearchgate.net

One key study established a rapid UPLC-ESI-MS/MS method to measure the levels of ticarcillin's R and S isomers, along with clavulanate, in rat plasma. nih.govgrafiati.com The analysis was performed on a Waters ACQUITY BEH C18 column and a SCIEX QTRAP® LC-MS/MS System. nih.govresearchgate.net The method validation demonstrated excellent linearity over a wide range of concentrations for both ticarcillin isomers. nih.govresearchgate.net This high-throughput method is crucial for understanding the absorption and elimination rates of the different isomers in vivo. nih.gov

Table 2: UPLC-ESI-MS/MS Method Validation Parameters for Ticarcillin Isomers in Rat Plasma nih.govresearchgate.net

| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Average Extraction Recovery (%) |

|---|---|---|---|

| Ticarcillin R Isomer | 10 - 10,000 | 0.9967 | 86.9 - 96.4 |

| Ticarcillin S Isomer | 30 - 10,000 | 0.9961 | 86.9 - 96.4 |

Spectrometric and Other Advanced Characterization Methods

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for both quantification and structural characterization of this compound and its related substances. longdom.orgresearchgate.net In these methods, ticarcillin is typically ionized using electrospray ionization (ESI) in positive mode. ucl.ac.be

For specific quantification in Multiple Reaction Monitoring (MRM) mode, precursor and product ion transitions are selected. For ticarcillin, the doubly charged molecule [M+2H]²⁺ can be monitored. researchgate.net Advanced spectrometric techniques like high-resolution mass spectrometry (HR-MS) are indispensable for characterizing unknown degradation products. longdom.orgresearchgate.net By providing accurate mass measurements, HR-MS helps in elucidating the chemical structures of impurities formed during stability studies, which is critical for ensuring the quality and safety of the drug substance. longdom.orgsemanticscholar.org

Method Development for Impurity and Degradation Product Analysis

The analysis of impurities and degradation products is a critical aspect of quality control for this compound. Stability-indicating analytical methods (SIAMs) are specifically designed to separate and quantify the active ingredient in the presence of its potential degradation products. rsc.org The development of such methods often involves subjecting the drug to forced degradation conditions (e.g., acid, base, oxidation, heat, light) to generate the potential degradants. rsc.org

An LC-MS/MS method was developed specifically for the simultaneous determination of ticarcillin and vancomycin (B549263) in the presence of their degradation products. longdom.orgresearchgate.net This method was able to separate the parent drugs from compounds formed during storage. researchgate.net The degradation products were detected using mass spectrometry in full scan mode, and HR-MS was subsequently used for their structural characterization. longdom.orgresearchgate.net Specifications for commercial products also set limits for related substances, with distinct limits for the largest and second major impurities. rpicorp.com

Stability Studies of this compound in Research Media and Solutions

Investigating the stability of this compound in various solutions and under different storage conditions is crucial for its formulation and use in research. Ticarcillin is known to be susceptible to hydrolysis of its β-lactam ring in aqueous solutions.

Several studies have quantified the stability of ticarcillin:

A study on a combined ticarcillin-vancomycin solution (pH 5.2) found that the mixture was stable for up to 5 days when stored at 5 ± 3°C. However, at room temperature (25 ± 2°C), the degradation of ticarcillin was notably accelerated. longdom.orgresearchgate.net

The stability of reconstituted ticarcillin-clavulanic acid was evaluated, showing that a stock concentrate solution remained stable for 4 to 6 months when refrigerated (4°C) and for 12 months when frozen (-20°C). todaysveterinarypractice.com A diluted solution in a specific medium (Methopt) was stable for 28 days at both refrigerated and room temperatures. todaysveterinarypractice.com

A comprehensive analysis in various in vitro media found that the degradation half-life of ticarcillin in cation-adjusted Mueller-Hinton broth (CA-MHB) at 37°C was over 120 hours. nih.gov Stability was also shown to be pH-dependent, with degradation half-lives being shorter at higher pH values. nih.gov

Another study was designed to determine the stability of this compound diluted with sterile water for injection and stored in plastic syringes at room temperature (24°C), under refrigeration (4°C), and when frozen (-15°C). dtic.mil

Table 3: Summary of this compound Stability Findings

| Medium/Solution | Storage Condition | Duration | Finding | Source(s) |

|---|---|---|---|---|

| Ticarcillin-Vancomycin (pH 5.2) | 5 ± 3°C | 8 days | Stable for up to 5 days | longdom.org, researchgate.net |

| Ticarcillin-Vancomycin (pH 5.2) | 25 ± 2°C | 8 days | Degradation accelerated | longdom.org, researchgate.net |

| Stock Concentrate in Water | 4°C (Refrigerated) | 4-6 months | Stable | todaysveterinarypractice.com |

| Stock Concentrate in Water | -20°C (Frozen) | 12 months | Stable | todaysveterinarypractice.com |

| Diluted in Methopt | 4°C or 24°C | 28 days | Stable | todaysveterinarypractice.com |

| Cation-Adjusted Mueller-Hinton Broth | 37°C | >120 hours | Half-life was >120 h | nih.gov |

Degradation and Environmental Fate Studies of Ticarcillin Disodium

Ticarcillin (B1683155) disodium (B8443419), a carboxypenicillin antibiotic, is subject to degradation through various chemical and biological pathways. Understanding these processes is critical for evaluating its efficacy and environmental impact. Research has focused on the mechanisms of its breakdown, the identification of its degradation products, and its stability in different environments.

Molecular and Plant Biology Applications of Ticarcillin Disodium in Research

Selective Agent in Microbial Culture Media for Research Purposes

In microbiology and molecular biology research, ticarcillin (B1683155) disodium (B8443419) is utilized as a selective agent in culture media. rpicorp.comrpicorp.com Its primary function is to inhibit the growth of susceptible bacteria, thereby allowing for the selective cultivation of resistant organisms or specific bacterial strains. rpicorp.com As a β-lactam antibiotic, ticarcillin works by interfering with the synthesis of the bacterial cell wall, specifically by inhibiting the cross-linking of peptidoglycan. toku-e.commelford.co.uk This mechanism of action makes it effective against a range of gram-negative bacteria, including Pseudomonas aeruginosa, and various gram-positive bacteria. toku-e.com Researchers employ ticarcillin disodium to study bacterial resistance mechanisms, assess the efficacy of other antimicrobial compounds, or to isolate and identify particular bacterial species from mixed populations. rpicorp.com

Applications in Genetic Transformation Studies

Genetic transformation is a cornerstone of modern plant biology, and this compound plays a critical role in the efficiency and success of these protocols, particularly those mediated by Agrobacterium tumefaciens.

Agrobacterium tumefaciens is widely used to deliver genes of interest into plant cells. real-times.com.cn Following this co-cultivation period, the bacterium must be eliminated to prevent it from interfering with the growth and development of the transformed plant tissues. real-times.com.cncabidigitallibrary.org this compound, often used in the formulation Timentin™ (a combination of this compound and the β-lactamase inhibitor clavulanic acid), is highly effective for this purpose. nih.govmdpi.comnih.govbioone.org Clavulanic acid protects ticarcillin from degradation by β-lactamase enzymes produced by the bacteria, enhancing its stability and effectiveness. nih.govnih.gov Studies have shown that ticarcillin successfully suppresses Agrobacterium growth in the transformation of various plant species, including tomato, tobacco, and Siberian elm, making it a reliable alternative to other antibiotics. real-times.com.cnnih.govresearchgate.net For instance, in tobacco leaf tissues infected with A. tumefaciens strain LBA4404, the bacterium was visually undetectable after three subcultures on a medium containing ticarcillin. real-times.com.cn Its high activity against gram-negative bacteria like Agrobacterium makes it a preferred choice in many plant transformation protocols. melford.co.uk

The choice of antibiotic to eliminate Agrobacterium is critical, as it must be effective against the bacterium while having minimal negative impact on plant cell growth and regeneration. Ticarcillin has been extensively compared to other β-lactam antibiotics like carbenicillin (B1668345) and cefotaxime (B1668864).

Research on tomato transformation found that a ticarcillin/clavulanate combination was not only highly effective at eliminating Agrobacterium but also significantly promoted callus formation and shoot regeneration compared to cefotaxime. nih.govresearchgate.net In that study, cefotaxime was found to decrease shoot differentiation. nih.gov Similarly, in carnation, ticarcillin increased the regeneration rate in inoculated explants, an effect not observed with carbenicillin or cefotaxime. researchgate.net However, effects can be species-dependent. In carrot protoplast cultures, cefotaxime had the least toxic effect on cell division, while carbenicillin and ticarcillin caused a nearly twofold decrease. nih.gov In studies on durum wheat, individual applications of ticarcillin, cefotaxime, and carbenicillin at 200 mg/l were effective for controlling Agrobacterium, but a combination of all three at lower concentrations (50 mg/l each) resulted in better callus growth and regeneration. researchgate.net

Table 1: Comparative Effects of Ticarcillin and Other Antibiotics in Plant Tissue Culture

| Plant Species | Antibiotic(s) | Concentration(s) | Observed Effects | Reference(s) |

| Tomato | Ticarcillin/Clavulanate vs. Cefotaxime | 150 mg/l | Ticarcillin/Clavulanate significantly promoted callus formation and shoot regeneration; Cefotaxime decreased shoot differentiation. | nih.govresearchgate.net |

| Durum Wheat | Ticarcillin, Cefotaxime, Carbenicillin | 200 mg/l (individually) | Effective for Agrobacterium control. | researchgate.net |

| Durum Wheat | Ticarcillin, Cefotaxime, Carbenicillin | 50 mg/l (each, in combination) | Higher callus weight gain and regeneration rate compared to individual antibiotics at higher concentrations. | researchgate.net |

| Carrot | Ticarcillin, Carbenicillin, Cefotaxime | 200-500 mg/l | Cefotaxime was least toxic; Ticarcillin and Carbenicillin reduced plating efficiency and cell division. | nih.gov |

| Carnation | Ticarcillin, Carbenicillin, Cefotaxime | Not specified | Ticarcillin increased regeneration rate in inoculated explants; Cefotaxime inhibited root growth. | researchgate.net |

| Teak | Ticarcillin, Cefotaxime vs. Carbenicillin | 100-300 mg/l | Timentin (Ticarcillin) and Cefotaxime had inoffensive or positive effects on shoot regeneration; Carbenicillin inhibited it. | cabidigitallibrary.org |

Use in Bacterial Marker Gene Uptake Studies (e.g., preventing satellite colonies)

In molecular cloning, ampicillin (B1664943) is a commonly used selective antibiotic. However, it is susceptible to degradation by the β-lactamase enzyme, which is often encoded by the resistance gene on the plasmid. As bacteria grow on an agar (B569324) plate, they secrete this enzyme, which can degrade the ampicillin in the surrounding medium. bitesizebio.com This degradation allows non-transformed, ampicillin-sensitive bacteria to grow in the vicinity of a transformed colony, forming what are known as "satellite colonies". bitesizebio.comwikidoc.orgwikipedia.org These satellite colonies can complicate the process of picking truly transformed colonies for further experiments.

Ticarcillin is used as a more stable alternative to ampicillin for selecting bacteria that have taken up a marker gene. wikidoc.orgwikipedia.org Because it is less susceptible to degradation in the media, it maintains the selective pressure more effectively and prevents the appearance of satellite colonies. wikidoc.orgwikipedia.org This ensures that only bacteria containing the plasmid with the resistance gene will grow, leading to cleaner and more reliable results in gene uptake and cloning experiments. toku-e.com

Investigating Auxin-like Activities of Degradation Products in Plant Organogenesis Research

An unexpected and significant application of ticarcillin in plant research stems from the biological activity of its degradation products. Several studies have reported that β-lactam antibiotics, including ticarcillin (as Timentin), can have a positive, hormone-like effect on plant tissue culture, often enhancing shoot regeneration. nih.govfrontiersin.org This effect was hypothesized to be due to breakdown products that mimic the activity of auxins, a class of plant growth regulators. frontiersin.orgresearchgate.net

Recent research has confirmed this hypothesis by identifying thiophene (B33073) acetic acid (TAA) as a degradation product of ticarcillin. frontiersin.orgresearchgate.netnih.gov A 2023 study demonstrated that ticarcillin in culture media degrades into TAA over time and that this compound is taken up by plant tissues. frontiersin.org The researchers showed that TAA acts as a novel auxin analog. frontiersin.orgresearchgate.net In tomato cotyledon explants, TAA promoted root formation in a manner similar to the natural auxins indole-3-acetic acid (IAA) and indole-3-butyric acid (IBA). nih.govfrontiersin.org Furthermore, when combined with the cytokinin 6-benzylaminopurine (B1666704) (BAP), TAA enhanced shoot organogenesis in a concentration-dependent manner. frontiersin.orgresearchgate.net This discovery of TAA as a plant growth regulator derived from ticarcillin provides a molecular explanation for the enhanced regeneration observed in some species and opens avenues for developing new hormonal combinations for recalcitrant species. frontiersin.org

Table 2: Detection of Ticarcillin Degradation Product (TAA) in Culture

| Sample Type | Time (Days) | Timentin in Media | TAA Detected | TAA Concentration (µg/mL) | Reference(s) |

| Timentin Solution | 0 | Yes | No | Not Detected | nih.govfrontiersin.org |

| Timentin Solution | 14 | Yes | Yes | Not specified | nih.govfrontiersin.org |

| Timentin Solution | 28 | Yes | Yes | Not specified | nih.govfrontiersin.org |

| Plant Tissue | 14 | Yes | Yes | 4.6 | nih.govfrontiersin.org |

| Plant Tissue | 28 | Yes | Yes | 2.1 | nih.govfrontiersin.org |

| Plant Tissue | 0, 14, 28 | No | No | Not Detected | nih.govfrontiersin.org |

常见问题

Q. How can researchers systematically assess the antimicrobial spectrum of ticarcillin disodium against Gram-negative pathogens in vitro?

To evaluate antimicrobial activity, design experiments using standardized broth microdilution or agar dilution methods (CLSI guidelines) to determine minimum inhibitory concentrations (MICs). Include control strains (e.g., Pseudomonas aeruginosa ATCC 27853) and test clinical isolates with varying resistance profiles. Cross-reference results with historical data to identify emerging resistance trends .

Q. What methodologies are recommended for analyzing the stability of this compound in different storage conditions?

Use high-performance liquid chromatography (HPLC) with UV detection to quantify degradation products under varying temperatures, pH levels, and light exposure. Accelerated stability studies (40°C/75% RH) can predict shelf-life. Include mass spectrometry for structural elucidation of degradation byproducts .

Q. How should researchers design pharmacokinetic studies to compare this compound’s tissue penetration in immunocompetent vs. immunocompromised models?

Employ animal models (e.g., murine sepsis) with serial blood/tissue sampling. Use non-compartmental analysis (NCA) to calculate AUC, Cmax, and tissue-to-plasma ratios. Account for renal function variations using creatinine clearance assays .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in published data on this compound’s synergy with β-lactamase inhibitors?

Conduct dose-response matrix assays (checkerboard method) to calculate fractional inhibitory concentration indices (FICIs). Validate findings using time-kill curves and genomic analysis of β-lactamase expression (e.g., TEM-1, SHV-1). Replicate studies in biofilm models to assess environmental influences .

Q. How can researchers optimize in silico models to predict this compound’s binding affinity to penicillin-binding proteins (PBPs) in multidrug-resistant strains?

Use molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) with crystal structures of PBPs (e.g., PBP3 from Pseudomonas aeruginosa). Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics .

Q. What statistical approaches are suitable for meta-analyses of this compound’s clinical efficacy in neutropenic patients?

Apply random-effects models to aggregate data from heterogeneous studies. Use subgroup analysis to control for covariates (e.g., dosing regimens, comorbidities). Assess publication bias via funnel plots and Egger’s regression .

Methodological Frameworks

Q. How can the PICOT framework structure a clinical trial evaluating this compound in ventilator-associated pneumonia (VAP)?

Q. How do the FINER criteria ensure ethical and feasible research on this compound’s nephrotoxicity?

- F easible: Use existing biorepositories of patient serum/urine samples.

- I nteresting: Address gaps in understanding dose-dependent renal injury.

- N ovel: Explore biomarkers like KIM-1 for early toxicity detection.

- E thical: Exclude patients with baseline renal impairment.

- R elevant: Align with antibiotic stewardship goals .

Data Reproducibility & Conflict Resolution

Q. What protocols enhance reproducibility in this compound susceptibility testing across labs?

Standardize inoculum preparation (0.5 McFarland), use quality-controlled media (Mueller-Hinton agar), and participate in external proficiency testing (e.g., CDC’s Antimicrobial Resistance Laboratory Network) .

Q. How should researchers address discrepancies in this compound’s efficacy in cystic fibrosis studies?

Perform sensitivity analyses adjusting for confounders (e.g., mucoid vs. non-mucoid P. aeruginosa phenotypes). Use multi-omics (transcriptomics/proteomics) to identify host-pathogen interactions influencing outcomes .

Resource Utilization

Q. Which databases are critical for literature reviews on this compound’s mechanism of action?

Prioritize PubMed/MEDLINE, Embase, and Web of Science. Use MeSH terms: "this compound/pharmacology," "beta-lactam resistance," "penicillin-binding proteins." Filter for systematic reviews/meta-analyses (2015–present) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。